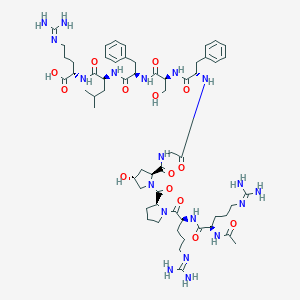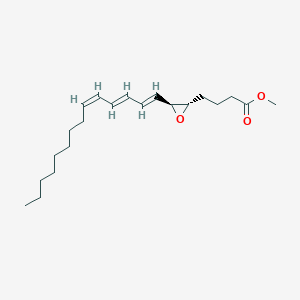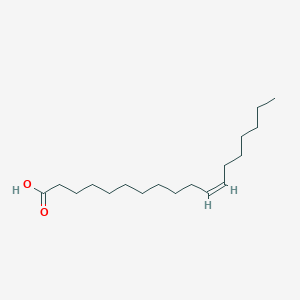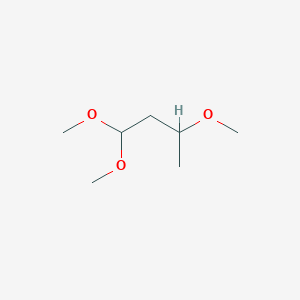
GLYCOLITHOCHOLIC ACID, SODIUM SALT
Overview
Description
Mechanism of Action
Glycolithocholic acid (sodium), also known as Glycolithocholic acid sodium salt, GLYCOLITHOCHOLIC ACID, SODIUM SALT, or Sodium ((4R)-4-((3R,10S,13R,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl)glycinate, is a glycine-conjugated form of the secondary bile acid lithocholic acid .
Target of Action
Bile acids, including glycolithocholic acid, are known to interact with various receptors and enzymes involved in lipid and glucose metabolism .
Mode of Action
As a bile acid, it is likely involved in the digestion and absorption of dietary fats in the small intestine .
Biochemical Pathways
Glycolithocholic acid (sodium) is part of the bile acid metabolic pathway. It is increased in the liver of mice fed a diet supplemented with ursodeoxycholic acid
Pharmacokinetics
It is known that bile acids, including glycolithocholic acid, undergo enterohepatic circulation .
Result of Action
It is known that bile acids play a role in lipid digestion and absorption, and can influence various metabolic processes .
Action Environment
Factors such as diet can influence the levels of glycolithocholic acid in the body .
Biochemical Analysis
Biochemical Properties
Glycolithocholic acid (sodium) is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is known to interact with farnesoid X receptor (FXR), a nuclear receptor involved in the regulation of bile acid synthesis .
Cellular Effects
Glycolithocholic acid (sodium) has been found to be associated with a variety of hepatic and intestinal diseases . It has been shown to exert anti-inflammatory and anti-tumor effects under certain conditions . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Glycolithocholic acid (sodium) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an agonist for the farnesoid X receptor (FXR), a nuclear receptor involved in the regulation of bile acid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, Glycolithocholic acid (sodium) has been observed to have temporal effects. For instance, serum Glycolithocholic acid 3-sulfate (GLCA-3S) levels were found to increase with age in children .
Dosage Effects in Animal Models
In animal models, the effects of Glycolithocholic acid (sodium) vary with different dosages . High concentrations of lithocholic acid, from which Glycolithocholic acid (sodium) is derived, have been found to induce oxidative stress and DNA damage, and promote tumor development .
Metabolic Pathways
Glycolithocholic acid (sodium) is involved in the metabolic pathways of bile acids, which are crucial for human health and are produced mainly by the gut microbiota via dietary fiber fermentation .
Transport and Distribution
Glycolithocholic acid (sodium) is transported and distributed within cells and tissues. It goes through enterohepatic circulation along with other bile acids .
Subcellular Localization
It is known that bile acids, including Glycolithocholic acid (sodium), play a crucial role in maintaining intracellular homeostasis and energy balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithocholylglycine (sodium) can be synthesized from lithocholic acid and glycine methyl ester. The synthesis involves the conjugation of lithocholic acid with glycine, followed by purification through preparative thin-layer chromatography and saponification . The sodium salt form is then obtained by neutralizing the glycine-conjugated lithocholic acid with sodium hydroxide .
Industrial Production Methods
The industrial production of lithocholylglycine (sodium) typically involves high-pressure liquid chromatography (HPLC) for the analysis and separation of conjugated bile acids. This method allows for the simultaneous resolution of sulfated and unsulfated lithocholyl amidates, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Lithocholylglycine (sodium) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in lithocholylglycine can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The glycine moiety can be substituted with other amino acids or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various amino acids or functional groups can be introduced using reagents like acyl chlorides and anhydrides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new glycine-conjugated bile acids with different functional groups.
Scientific Research Applications
Lithocholylglycine (sodium) has a wide range of scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the separation and identification of bile acids.
Biology: Studied for its role in the metabolism of bile acids and its effects on liver function.
Medicine: Used in the diagnosis and study of liver and gastrointestinal diseases, such as ulcerative colitis, non-alcoholic steatohepatitis, and primary sclerosing cholangitis
Comparison with Similar Compounds
Similar Compounds
Glycolithocholic acid: The non-sodium salt form of lithocholylglycine.
Lithocholic acid: The parent compound of lithocholylglycine.
Chenodeoxycholic acid: Another bile acid metabolite with similar properties
Uniqueness
Lithocholylglycine (sodium) is unique due to its glycine-conjugated structure, which enhances its solubility and facilitates its excretion in bile. This property makes it particularly useful in the diagnosis and study of liver and gastrointestinal diseases .
Properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO4.Na/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3;/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31);/q;+1/p-1/t16-,17-,18-,19+,20-,21+,22+,25+,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKBJAKZKFBLIB-LGURPPGFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42NNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





-methanone](/img/structure/B162602.png)










